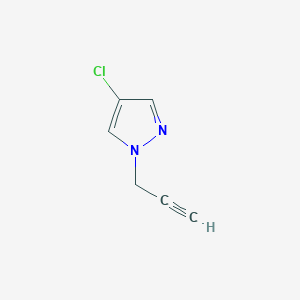
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)benzeneboronic acid hydrochloride is a laboratory chemical . It’s used as a pharmaceutical intermediate and can act as an effective catalyst for amidation and esterification of carboxylic acids .
Molecular Structure Analysis
The molecular structure of a similar compound, 3-(Aminomethyl)phenylboronic acid hydrochloride, has been analyzed . Its molecular formula is C7H11BClNO2 and its molecular weight is 187.43 g/mol .
Chemical Reactions Analysis
Amines, such as 3-(Aminomethyl)benzeneboronic acid hydrochloride, typically undergo reactions associated with amines, such as condensations with aldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 3-(aminomethyl)-N-methylbenzamide hydrochloride, have been analyzed . Its molecular weight is 200.66 g/mol, it has a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Development of New Quinones : The synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-dione hydrochlorides is a significant advancement. These new quinones have unique properties and potential applications in various chemical processes (Jacobs et al., 2008).
Novel Routes to Tetrahydroquinolines : The study by Vieira and Alper (2007) describes an innovative approach to synthesizing 1,2,3,4-tetrahydroquinolines, highlighting the versatility of compounds related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in chemical syntheses (Vieira & Alper, 2007).
Efficient Synthesis Techniques : The synthesis of enantiopure 4-amino-3-hydroxymethyl-1,2,3,4-tetrahydroquinolines using intramolecular cycloaddition represents an efficient technique, potentially applicable to compounds like 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (Broggini et al., 2007).
Biological Applications
Antitumor Activity : Research has shown the potential of tetrahydroisoquinoline derivatives as anticancer agents. This indicates the potential therapeutic value of related compounds in oncology (Redda et al., 2010).
Neuroprotective Properties : Studies have identified compounds structurally related to 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride as having neuroprotective properties, suggesting possible applications in neurological disorders (Ohtani et al., 2002).
Antiviral Activities : The synthesis and in vitro testing of derivatives for antiviral activities against various viruses, such as influenza, show that these compounds can be pivotal in the development of new antiviral drugs (Ivashchenko et al., 2014).
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride” are not available, research on related compounds is ongoing. For example, 3-(aminomethyl)piperidinium is being used in the synthesis of 2D perovskite crystals , and 3-(aminomethyl)pyridine is being used in the development of efficient and stable inverted perovskite solar cells .
Propiedades
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-4,8H,5-6,11H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRQWEIHZNXMME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
CAS RN |
1354962-10-9 |
Source


|
| Record name | 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1373754.png)

![8lambda6-Thia-1,3-diazaspiro[4.5]decane-2,4,8,8-tetrone](/img/structure/B1373756.png)

![3-[(4-Fluorobenzyl)oxy]azetidine](/img/structure/B1373758.png)

amine hydrochloride](/img/structure/B1373761.png)

![2-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373768.png)
![3-[(2,2,2-Trifluoroethyl)amino]propanenitrile hydrochloride](/img/structure/B1373770.png)
![3-Amino-2-[(4-chlorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1373771.png)
![4-{4-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B1373772.png)
amine](/img/structure/B1373773.png)
